molecular formula C6H8N2O4S B2362577 ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide CAS No. 1774901-68-6

ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide

Cat. No. B2362577
CAS RN: 1774901-68-6
M. Wt: 204.2
InChI Key: ZSWHSPHMSCWZQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide is a chemical compound with the molecular formula C6H8N2O4S . It is a derivative of 2H-1,2,6-thiadiazine 1,1-dioxide, which has been shown to have various biological activities, including antiviral, cannabinoid, antidiabetic, anti-HIV-1, and antiparasitic activities .


Synthesis Analysis

The title compound was prepared via alkylation of 3-(chloromethyl)-5-(pentan-3-yl)-1,2,4-oxadiazole in anhydrous dioxane in the presence of triethylamine . One of the main methods of 2H-1,2,6-thiadiazine 1,1-dioxide synthesis is the intermolecular cyclization of sulfamide .


Molecular Structure Analysis

The thiadiazine ring of the compound has an envelope conformation with the S atom displaced by 0.4883 (6) Å from the mean plane through the other five atoms. The planar 1,2,4-oxadiazole ring is inclined to the mean plane of the thiadiazine ring by 77.45 (11) degrees .


Physical And Chemical Properties Analysis

The molecular formula of the compound is C6H8N2O4S, with an average mass of 204.204 Da and a monoisotopic mass of 204.020477 Da .

Scientific Research Applications

Antimicrobial Activity

The 1,2,4-benzothiadiazine-1,1-dioxide derivatives, which are structurally similar to ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide, have been reported to possess antimicrobial activity .

Antiviral Activity

These compounds also exhibit antiviral properties, making them useful in the treatment and prevention of viral infections .

Antihypertensive Properties

1,2,4-Benzothiadiazine-1,1-dioxides are well known for their cardiovascular and hypertensive effects . They can be used in the management of hypertension .

Antidiabetic Activity

These compounds have been reported to have antidiabetic activity, which could be beneficial in the treatment of diabetes .

Anticancer Properties

The derivatives of 1,2,4-benzothiadiazine-1,1-dioxide have been found to possess anticancer properties . A study has shown that 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives can act as PI3Kδ inhibitors, which are important in cancer treatment .

KATP Channel Activators

1,2,4-Benzothiadiazine-1,1-dioxides have been reported to act as ATP-sensitive potassium channel (KATP) activators . This activity is beneficial in the regulation of insulin release .

AMPA Receptor Modulators

These compounds have been found to modulate AMPA receptors . AMPA receptors are involved in fast synaptic transmission in the central nervous system.

Catalyst in Chemical Reactions

N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide, a compound similar to ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide, has been used as a catalyst in the preparation of 9-aryl-1,8-dioxo-octahydroxanthene derivatives .

properties

IUPAC Name

ethyl 1,1-dioxo-2H-1,2,6-thiadiazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4S/c1-2-12-6(9)5-3-7-13(10,11)8-4-5/h3-4,7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWHSPHMSCWZQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNS(=O)(=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide

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